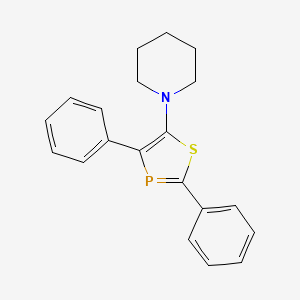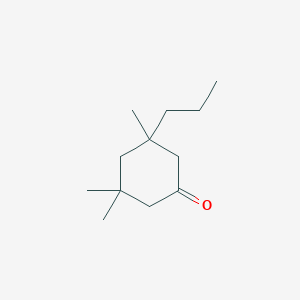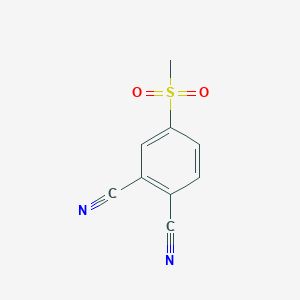
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound with a benzene ring substituted with a methanesulfonyl group and two cyano groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of benzene derivatives followed by cyanation
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes sulfonation, nitration, and subsequent reduction and cyanation steps. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
科学的研究の応用
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the cyano groups. The compound can participate in various chemical pathways, including electrophilic and nucleophilic reactions, depending on the conditions.
類似化合物との比較
Similar Compounds
1,2-Dicyanobenzene: Similar structure but lacks the methanesulfonyl group.
4-Methanesulfonyl-1,2-dimethylbenzene: Similar structure but with methyl groups instead of cyano groups.
Uniqueness
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of both the methanesulfonyl group and the cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
118425-45-9 |
|---|---|
分子式 |
C9H6N2O2S |
分子量 |
206.22 g/mol |
IUPAC名 |
4-methylsulfonylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2S/c1-14(12,13)9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3 |
InChIキー |
DQFDXWWVUWSGSI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
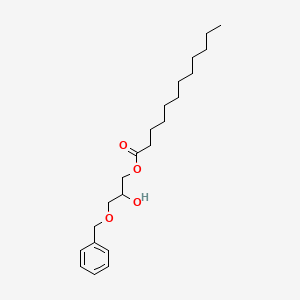
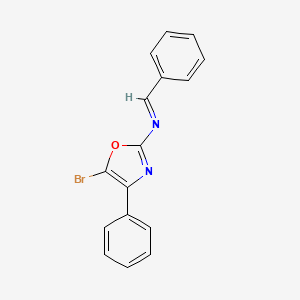
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
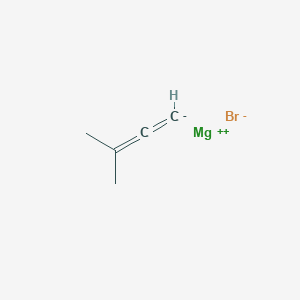
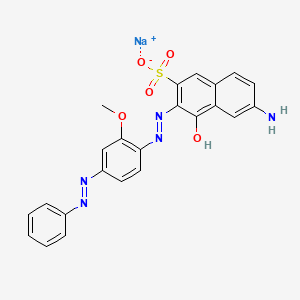
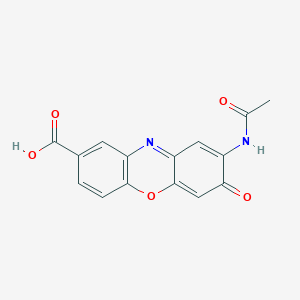
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
